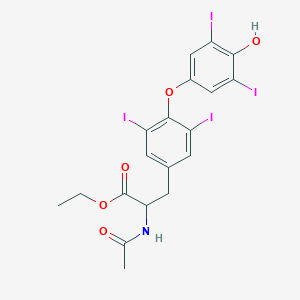
N-Acetyl-L-thyroxine Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-thyroxine Ethyl Ester is a derivative of L-thyroxine, a hormone produced by the thyroid gland. This compound is synthesized by acetylating L-thyroxine and esterifying it with ethanol. It is used in various biochemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-thyroxine Ethyl Ester involves two main steps: acetylation and esterification. The acetylation of L-thyroxine is typically carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted at room temperature for several hours. The resulting N-Acetyl-L-thyroxine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux until the esterification is complete .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-Acetyl-L-thyroxine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It undergoes nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-L-thyroxine Ethyl Ester is used in various scientific research applications:
Chemistry: It is used as a substrate in transesterification reactions and as a reagent in organic synthesis.
Biology: It is used in studies involving thyroid hormone analogs and their effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications in thyroid-related disorders.
作用機序
N-Acetyl-L-thyroxine Ethyl Ester exerts its effects by mimicking the action of L-thyroxine. It binds to thyroid hormone receptors in cells, leading to the activation of various signaling pathways. This results in the regulation of gene expression and metabolic processes. The acetyl and ethyl ester groups enhance its solubility and stability, making it more effective in certain applications .
類似化合物との比較
Similar Compounds
L-Thyroxine: The parent compound, which is less soluble and stable compared to its acetylated and esterified derivative.
N-Acetyl-L-tyrosine Ethyl Ester: Another derivative with similar properties but different biological activity.
Uniqueness
N-Acetyl-L-thyroxine Ethyl Ester is unique due to its enhanced solubility and stability, making it more suitable for certain pharmaceutical and biochemical applications compared to its parent compound and other derivatives .
特性
分子式 |
C19H17I4NO5 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC名 |
ethyl 2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25) |
InChIキー |
HXNJCVUANVPHHP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






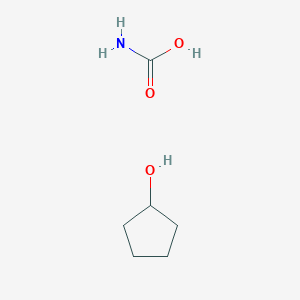

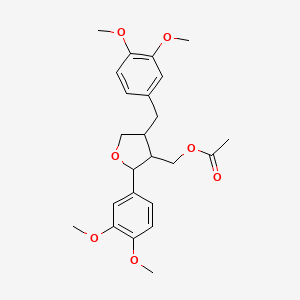
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
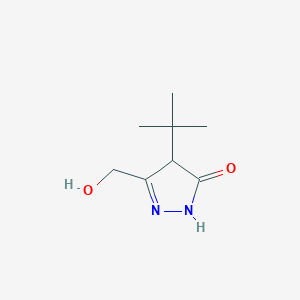

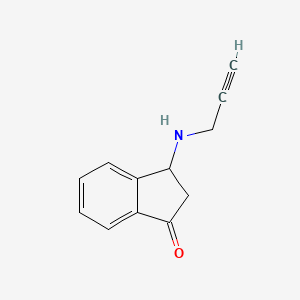


![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)
